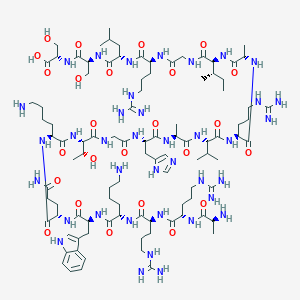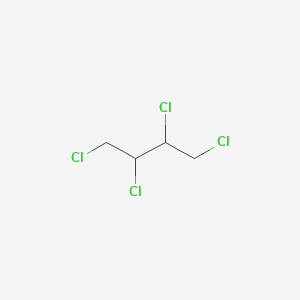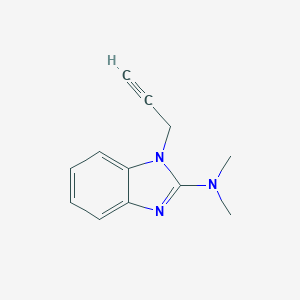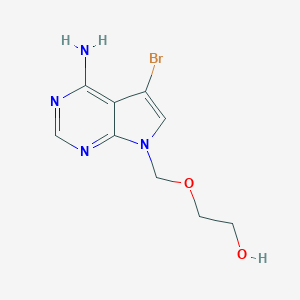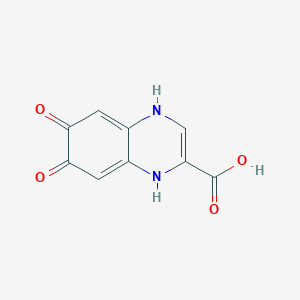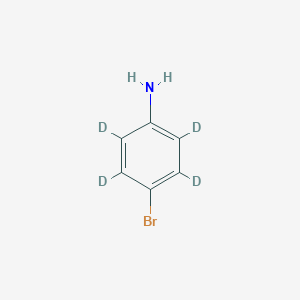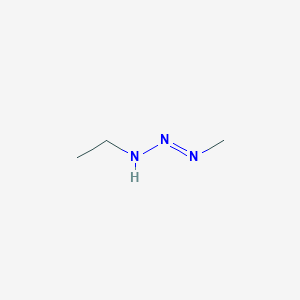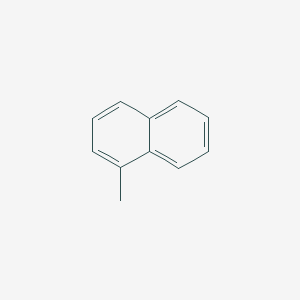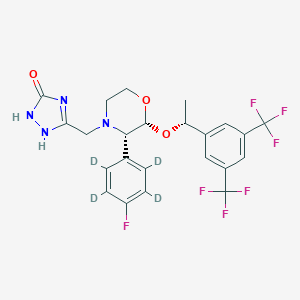
Aprepitant-d4
Descripción general
Descripción
Aprepitant-d4 is the deuterium labeled Aprepitant . It is intended for use as an internal standard for the quantification of aprepitant by GC- or LC-MS . Aprepitant is an antiemetic compound and antagonist of the neurokinin-1 (NK1) receptor .
Synthesis Analysis
This compound is synthesized by incorporating stable heavy isotopes of hydrogen, carbon, and other elements into drug molecules, largely as tracers for quantitation during the drug development process . The synthesis of Aprepitant involves novel structural modifications to create Aprepitant conjugates with different radionuclide chelators .
Molecular Structure Analysis
The molecular formula of this compound is C23H17D4F7N4O3 . The average mass is 538.451 Da and the monoisotopic mass is 538.175293 Da .
Chemical Reactions Analysis
This compound is used in the preparation of solid dispersions to improve the dissolution rate and bioavailability of poorly water-soluble active pharmaceutical ingredients . The solid dispersions are characterized by dissolution, FTIR, XRPD, DSC, SEM, and pharmacokinetic studies .
Physical And Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm3 . The molar refractivity is 115.1±0.5 cm3 . The polar surface area is 75 Å2 . The polarizability is 45.6±0.5 10-24 cm3 .
Aplicaciones Científicas De Investigación
Mejora de la biodisponibilidad oral
Aprepitant-d4: se utiliza para mejorar la biodisponibilidad oral de los fármacos. Debido a su baja solubilidad, la formulación comercial de Aprepitant enfrenta problemas de biodisponibilidad. Los investigadores han desarrollado una formulación autoemulsificante que se puede llenar en cápsulas en estado fundido y solidificarse a temperatura ambiente, mejorando la tasa de disolución y la biodisponibilidad .
Desarrollo de fármacos antieméticos
Como antagonista del receptor NK1, this compound juega un papel crucial en el desarrollo de fármacos antieméticos. Se prescribe para prevenir las náuseas y los vómitos inducidos por la quimioterapia (CINV), y su efectividad es objeto de investigación en curso para optimizar su uso en las pautas de tratamiento del cáncer .
Modulación de la liberación de fármacos
This compound se estudia por su capacidad de modular la liberación de fármacos cuando se utiliza con nanopartículas ordenadas de sílice mesoporosa. Esta aplicación es significativa para controlar la tasa de liberación de los fármacos, lo que puede ser crucial para mantener los niveles terapéuticos de los fármacos durante períodos prolongados .
Nanotecnología en la administración de fármacos
La aplicación de this compound en nanotecnología se explora a través del desarrollo de nanopartículas anfifilicas orales y nanocapsulas. Estos nanosistemas están diseñados para mejorar la prevención de CINV aguda y tardía, mostrando el potencial de la nanotecnología para mejorar los sistemas de administración de fármacos .
Análisis espectroscópico y acoplamiento molecular
This compound se utiliza en análisis espectroscópicos y estudios de acoplamiento molecular para comprender la interacción de los fármacos con receptores específicos. Esta investigación es vital para el desarrollo de nuevos fármacos y la mejora de la eficacia de los existentes mediante el estudio de sus mecanismos de unión a nivel molecular .
Estudios farmacocinéticos
Los estudios farmacocinéticos que involucran this compound son esenciales para comprender el comportamiento del fármaco dentro del cuerpo. Estos estudios incluyen la cuantificación de Aprepitant en varios fluidos biológicos y son cruciales para el desarrollo de regímenes de dosificación efectivos .
Mecanismo De Acción
Target of Action
Aprepitant-d4 is a deuterium-labeled variant of Aprepitant . Aprepitant is a selective high-affinity antagonist of human substance P/neurokinin 1 (NK1) receptors . It has little or no affinity for serotonin (5-HT3), dopamine, and corticosteroid receptors, which are the targets of existing therapies for chemotherapy-induced nausea and vomiting .
Mode of Action
This compound, like Aprepitant, works by blocking signals given off by NK1 receptors . This decreases the likelihood of vomiting in patients . Aprepitant has been shown in animal models to inhibit emesis induced by cytotoxic chemotherapeutic agents, such as cisplatin, via central actions . Animal and human Positron Emission Tomography (PET) studies with Aprepitant have shown that it crosses the blood-brain barrier and occupies brain NK1 receptors .
Biochemical Pathways
This compound affects the stress response pathway, specifically the anticipatory unfolded protein response (a-UPR) . This pathway is hyperactivated by Aprepitant, leading to immune cell activating necrotic cell death . Aprepitant robustly activates the PERK arm of the UPR, increasing p-PERK and peIF2α, and inhibiting protein synthesis .
Pharmacokinetics
Aprepitant has a bioavailability of 60-65% . It is metabolized in the liver, mostly by CYP3A4, with some contributions by CYP2C19 & CYP1A2 . The elimination half-life of Aprepitant is 9-13 hours . It is excreted through the kidneys (57%) and feces (45%) . The pharmacokinetics of this compound is expected to be similar to that of Aprepitant.
Result of Action
The primary result of this compound’s action is the prevention of nausea and vomiting associated with highly emetogenic cancer chemotherapy . It is also used to prevent postoperative nausea and vomiting . In addition, Aprepitant has been found to induce immune cell activating necrotic cell death in human and mouse cancer cells .
Action Environment
The action of this compound is influenced by environmental factors. For instance, stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Aprepitant-d4, like its parent compound Aprepitant, is an antagonist of the neurokinin-1 (NK1) receptor . It has a high affinity for the NK1 receptor and little or no affinity for serotonin (5-HT3), dopamine, and corticosteroid receptors . This specificity allows this compound to interact with NK1 receptors and inhibit their activity, which plays a crucial role in its antiemetic properties .
Cellular Effects
This compound exerts its effects on various types of cells, primarily by interacting with the NK1 receptor . By blocking this receptor, this compound can prevent the activation of cell signaling pathways associated with nausea and vomiting, particularly those induced by chemotherapy . It also influences cellular metabolism, as it is extensively metabolized by liver enzymes, primarily CYP3A4 .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the NK1 receptor, thereby inhibiting its activity . This inhibition prevents the activation of downstream signaling pathways associated with nausea and vomiting. This compound does not significantly interact with other receptors such as 5-HT3, dopamine, and corticosteroid receptors, making its action specific to the NK1 receptor .
Dosage Effects in Animal Models
Specific studies on the dosage effects of this compound in animal models are limited. Studies on Aprepitant have shown its effectiveness in preventing plasma extravasation into the esophagus of guinea pigs induced by substance P
Metabolic Pathways
This compound is likely to be involved in similar metabolic pathways as Aprepitant. Aprepitant is metabolized extensively by liver enzymes, primarily CYP3A4 . Therefore, this compound may interact with this enzyme during its metabolism. The metabolites of Aprepitant, including N-dealkylated Aprepitant (ND-AP), also have a high affinity for the NK1 receptor .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-documented. Given its similarity to Aprepitant, it is likely that it follows similar transport and distribution patterns. Aprepitant is known to cross the blood-brain barrier and occupy brain NK1 receptors , suggesting that this compound may also be transported to the brain.
Propiedades
IUPAC Name |
3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(2,3,5,6-tetradeuterio-4-fluorophenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F7N4O3/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)37-20-19(13-2-4-17(24)5-3-13)34(6-7-36-20)11-18-31-21(35)33-32-18/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H2,31,32,33,35)/t12-,19+,20-/m1/s1/i2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATALOFNDEOCMKK-NSVJKUEGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[C@H]2[C@H](OCCN2CC3=NNC(=O)N3)O[C@H](C)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)[2H])[2H])F)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F7N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



